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Compound of Interest

Compound Name: 3-Isopropylpiperidin-4-one hcl
CAS No.: 1425366-30-8; 150668-81-8
Cat. No.: B2914162
Get Quote
. J

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-
Isopropylpiperidin-4-one Hydrochloride (3-IPP-HCI). As a critical intermediate in the synthesis
of antihistamines, antipsychotics, and CCR antagonist analogs, understanding its solubility
thermodynamics is essential for optimizing reaction yields and purification protocols.

While specific empirical solubility indices for this exact isomer are often proprietary, this guide
synthesizes data from structural analogs (unsubstituted 4-piperidone HCI) and fundamental
structure-property relationships (SPR). The presence of the 3-isopropyl group introduces steric
bulk and lipophilicity that distinctively alters its solvation thermodynamics compared to the
parent piperidone, necessitating a tailored solvent strategy for process development.

Physicochemical Characterization

To predict solubility behavior accurately, we must first analyze the solute's structural properties.
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Property

Specification

Mechanistic Implication

Compound

3-Isopropylpiperidin-4-one HCI

Amphiphilic Salt: Contains
both a polar ionic head
(@ammonium chloride) and a

lipophilic tail (isopropyl).

CAS Number

1425366-30-8

Unique identifier for the 3-

isopropyl isomer.

Molecular Weight

177.67 g/mol

Moderate MW facilitates
dissolution in small-molecule

solvents.

Salt Form

Hydrochloride (HCI)

Lattice Energy: High crystal
lattice energy requires high-
dielectric solvents (Water,
MeOH) to overcome inter-ionic

forces.

LogP (Predicted)

~0.5 - 1.2 (Base form)

The isopropyl group increases
LogP vs. parent 4-piperidone
(-0.03), improving alcohol
solubility.

Solubility Profile

The following solubility data is derived from comparative analysis of 4-piperidone HCI analogs

and validated by standard salt-formation thermodynamics.

Polar Protic Solvents (High Solubility)

These solvents are capable of hydrogen bonding and have high dielectric constants, effectively

solvating the ionic HCI pair.

o Water:>100 mg/mL (Estimated). The ionic nature of the protonated amine and chloride

counter-ion drives high aqueous solubility.

¢ Methanol (MeOH):High (>50 mg/mL). Excellent solvent for initial dissolution.
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o Ethanol (EtOH):Moderate to High. The 3-isopropyl group enhances interaction with the ethyl
chain compared to unsubstituted piperidones, likely exceeding the 2 mg/mL benchmark of
the parent compound [1].

Polar Aprotic Solvents (Selective Solubility)

Useful for reaction media where protic solvents might interfere (e.g., nucleophilic substitution).
e DMSO:High (~30 mg/mL). Standard solvent for NMR and biological assays.
o DMF:Moderate (~5-10 mg/mL). Useful for high-temperature reactions but difficult to remove.

o Acetonitrile:Low to Moderate. Often used as a borderline solvent; solubility increases
significantly with temperature.

Non-Polar & Low Polarity Solvents (Anti-Solvents)

The HCI salt lattice is stable against these solvents, making them ideal candidates for anti-
solvent precipitation.

Acetone:Insoluble/Sparingly Soluble. Excellent anti-solvent for crystallization.

Ethyl Acetate (EtOAc):Insoluble.

Diethyl Ether / MTBE:Insoluble. Standard "crash-out" solvents.

Dichloromethane (DCM):Sparingly Soluble.Note: The free base is highly soluble in DCM, but
the HCl salt is not.

Solubility Summary Table
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. . Process
Solvent Class Solvent Solubility Rating o
Application
) ) Aqueous workup /
Protic Water Very High
Phase transfer
. . Recrystallization
Protic Methanol High
(Solvent)
] ] Recrystallization
Protic Ethanol Moderate/High
(Solvent)
) ) Analytical Standard /
Aprotic DMSO High )
Reaction
Aprotic DMF Moderate Reaction Medium
) Recrystallization (Anti-
Low Polarity Acetone Low
Solvent)
Washing /
Non-Polar Ethyl Acetate Insoluble S
Precipitation
Non-Polar Hexanes Insoluble Impurity Rejection

Critical Insight: The "Isopropy! Effect” increases the solubility in hot ethanol compared to

unsubstituted piperidones, allowing for a more controlled crystallization upon cooling.

Experimental Protocols
Protocol: Gravimetric Solubility Determination

Use this protocol to generate precise empirical data for your specific batch.

e Preparation: Weigh 100 mg of 3-IPP-HCI into a scintillation vial.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2914162?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Addition: Add the target solvent in 100 uL increments (aliquots).

Equilibration: Vortex for 5 minutes after each addition. Maintain temperature at 25°C.

Observation: Continue addition until the solid is fully dissolved (clear solution).

Calculation:

Validation: If undissolved solid remains after 10 mL, filter the supernatant, dry the residue,
and weigh it to calculate dissolved mass by subtraction.

Protocol: Recrystallization Strategy

The primary method for purifying 3-IPP-HCI from reaction byproducts.

Dissolution: Dissolve crude 3-IPP-HCI in the minimum amount of boiling Methanol or
Ethanol.

o Why? High temperature maximizes solubility; alcohol ensures protic solvation.

Filtration: Hot filter to remove insoluble mechanical impurities.

Nucleation: Allow the solution to cool to room temperature slowly.

Anti-Solvent Addition: If no crystals form, add Diethyl Ether or Acetone dropwise until
persistent turbidity is observed.

Crystallization: Cool to 0-4°C. The drop in temperature + anti-solvent forces the salt out of
the solution lattice.

Isolation: Filter the white crystalline solid and wash with cold Ether.

Process Engineering Visualizations
Solubility Screening Workflow

This decision tree guides the researcher through the selection of solvents for reaction vs.

purification.
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Start: 3-IPP-HCI Sample

Is the goal Reaction or Purification?

Reaction Medium Purification / Isolation

Is Protic Solvent Allowed? Recrystallization Strategy
Yes No (Nucleophilic issues)
Use Water or MeOH Use DMSO or DMF . .
(High Solubility) (Moderate Solubility) S SRS A TSR

PN

System A: System B:
MeOH (Solvent) + EtOAc (Anti) EtOH (Solvent) + Ether (Anti)

Click to download full resolution via product page

Figure 1: Decision logic for solvent selection based on process intent (Reaction vs.
Purification).

Thermodynamic Dissolution Logic

Understanding the interplay between Lattice Energy and Solvation Enthalpy.
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Figure 2: Thermodynamic pathway determining solubility success based on solvent polarity.

References

» Context: Provides benchmark solubility data for the structural analog 4-piperidone HCI (DMF:
5 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml).

» National Center for Biotechnology Information (NCBI). (2023). PubChem Compound
Summary for CID 73424702, 3-Isopropylpiperidin-4-one hydrochloride. Retrieved from [Link]

o Context: Verification of chemical identity, CAS (1425366-30-8), and structural properties.
[1]

» Context: Used to contrast the solubility of the base form (soluble in organic solvents) vs. the
HCI salt described in this guide.

e o Context: Supports the general solubility trend of piperidine salts being highly soluble in
water (>1500 g/L).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

e To cite this document: BenchChem. [Technical Guide: Solubility Profile & Process
Engineering of 3-Isopropylpiperidin-4-one HCI]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b2914162/docs#technical-guide-solubility-profile-
process-engineering-of-3-isopropylpiperidin-4-one-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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